1,5-Nonanediol is an organic compound with the molecular formula . Classified as a diol, it contains two hydroxyl (-OH) groups, which contribute to its reactivity and utility in various applications. It is typically encountered as a colorless, viscous liquid, and is used primarily in the production of polymers and as an intermediate in organic synthesis. Its unique structure allows it to impart specific mechanical and chemical properties to the materials it helps produce, making it valuable in industrial settings .
1,5-Nonanediol can be synthesized using several methods:
In industrial settings, catalytic hydrogenation is preferred due to its efficiency and scalability. The process generally uses high-pressure hydrogen gas and suitable catalysts (e.g., palladium or nickel) to convert carboxylic acid groups into hydroxyl groups effectively.
The molecular structure of 1,5-Nonanediol can be represented by its IUPAC name, nonane-1,5-diol. The structural formula reveals that it consists of a linear chain of nine carbon atoms with hydroxyl groups attached at the first and fifth positions.
1,5-Nonanediol participates in several types of chemical reactions:
The choice of reagents and conditions is crucial for achieving desired products. For example, oxidation reactions typically require controlled conditions to prevent overoxidation, while reduction reactions must be performed under inert atmospheres to avoid unwanted side reactions.
The mechanism of action for 1,5-Nonanediol varies based on its application:
1,5-Nonanediol exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Colorless viscous liquid |
| Melting Point | Not specifically listed |
| Boiling Point | Approximately 190 °C |
| Flash Point | Not specifically listed |
| Density | Approximately 0.8 g/cm³ |
| Solubility in Water | Highly soluble (1000 g/L) |
The chemical properties include reactivity patterns typical for diols:
1,5-Nonanediol has various scientific uses:
This compound's versatility across different fields underscores its significance in both industrial applications and scientific research.
The hydrogenation of ester derivatives serves as a pivotal route for 1,5-nonanediol synthesis. Dimethyl azelate (azelaic acid dimethyl ester) undergoes catalytic hydrogenation under high-pressure H₂ (50–300 bar) to yield the diol. This reaction demands precise control to suppress lactonization and over-reduction byproducts. Rhodium-based catalysts, such as Rh/Al₂O₃ modified with phosphorous ligands, significantly enhance selectivity toward diols over fatty alcohols by moderating metal reactivity [1]. Copper chromite (Cu₂Cr₂O₅) catalysts also demonstrate efficacy, particularly at temperatures of 180–220°C, where their moderate acidity minimizes etherification [7].
Table 1: Catalytic Systems for Ester Hydrogenation
| Substrate | Catalyst | Conditions | Selectivity | Byproducts |
|---|---|---|---|---|
| Dimethyl azelate | Rh/Al₂O₃ + P-ligand | 200°C, 200 bar H₂ | >90% | Nonanol, lactones |
| Ethyl 9-hydroxynonanoate | Cu-ZnO | 180°C, 100 bar H₂ | 85% | Tetrahydrofuran derivatives |
Azelic acid (nonanedioic acid) requires stepwise reduction to 1,5-nonanediol due to differential reactivity of carboxyl groups. Industrial processes employ sequential hydrogenation:
Metal-Support Interactions: Rhodium on acidic supports (e.g., γ-Al₂O₃) promotes C=O bond hydrogenation while minimizing C–O cleavage. Adding organophosphorus ligands (e.g., triphenylphosphine) further tunes selectivity by sterically shielding active sites [1].Rare Earth Oxides: Sc₂O₃ and Yb₂O₃ exhibit exceptional performance in diol dehydration to unsaturated alcohols, highlighting their potential for reversible steps in diol synthesis. Sc₂O₃ achieves >90% selectivity in 5-hexen-1-ol formation from 1,6-hexanediol at 300°C [2].Bimetallic Systems: Cu-Cr nanocomposites enhance hydrogen spillover, accelerating ester reduction while resisting over-hydrogenation. Zinc incorporation (Cu-ZnO-Al₂O₃) suppresses sintering and extends catalyst life [7].
Reactor Engineering: Slurry-phase continuous reactors outperform batch systems by maintaining steady-state concentrations of intermediates. In situ product removal (e.g., reactive distillation) minimizes lactone formation [7].Cost Drivers:
Table 2: Industrial Process Parameters for 1,5-Nonanediol Production
| Process Step | Optimal Conditions | Yield | Economic Benefit |
|---|---|---|---|
| Ester hydrogenation | 220°C, 250 bar, Cu-Cr/SiO₂ | 92% | Low catalyst leaching |
| Acid reduction | 150°C, Ru/C, H₂/CO mixture | 88% | Utilizes syngas infrastructure |
| Product purification | Multistage vacuum distillation | 99.5% purity | Minimizes diol oligomerization |
Emerging Strategies: Dilithium tetra-tert-butylzincate (TBZL) catalyzes polycarbonate synthesis from 1,9-nonanediol at ambient pressure, suggesting potential for C5 diol applications. This avoids energy-intensive phosgene chemistry and enables polymerization below 100°C [8].
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